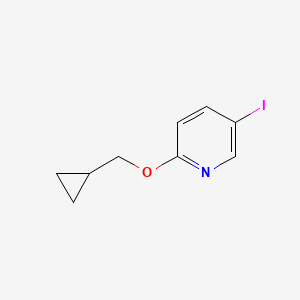

2-(Cyclopropylmethoxy)-5-iodopyridine

Übersicht

Beschreibung

2-(Cyclopropylmethoxy)-5-iodopyridine is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Cyclopropylmethoxy)-5-iodopyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and an iodine atom attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 285.1 g/mol. The presence of the iodine atom enhances the compound's lipophilicity, which is crucial for its biological activity.

The compound acts primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes such as growth, proliferation, and survival. Inhibition of PI3K has implications for cancer therapy, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacological Studies

Recent studies have shown that this compound exhibits selective inhibition against various isoforms of PI3K, particularly PI3Kγ. In vitro assays demonstrated that this compound has a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating potent activity .

Table 1: Biological Activity Profile

| Biological Activity | Value |

|---|---|

| IC50 (PI3Kγ) | 0.13 μM |

| Selectivity (PI3Kα vs PI3Kγ) | 663-fold |

| Lipophilicity (cLogD) | 3.2 |

| Microsomal Stability | 92% (human) |

Case Studies

- In Vivo Efficacy : In a mouse model, administration of this compound resulted in significant inhibition of neutrophil migration, demonstrating its potential as an anti-inflammatory agent. The compound reduced migration by approximately 85% compared to control groups .

- Metabolic Stability : The metabolic stability studies conducted in rat liver microsomes revealed that the compound maintains good stability, with over 90% remaining after a specified incubation period. This property is essential for ensuring effective therapeutic concentrations in vivo .

- CNS Penetration : The brain-to-plasma ratio indicates that the compound can effectively penetrate the central nervous system (CNS), which is critical for treating neurodegenerative diseases or conditions involving CNS inflammation .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom at the 5-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

This reaction couples the compound with boronic acids to form biaryl structures. For example:

Reaction:

2-(Cyclopropylmethoxy)-5-iodopyridine + phenylboronic acid → 2-(cyclopropylmethoxy)-5-phenylpyridine

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Solvent: DME/H₂O (4:1)

Sonogashira Coupling

The iodine site reacts with terminal alkynes under palladium/copper catalysis:

Reaction:

this compound + ethynyltrimethylsilane → 2-(cyclopropylmethoxy)-5-((trimethylsilyl)ethynyl)pyridine

Conditions:

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%)

-

Base: Et₃N

-

Solvent: THF

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic displacement of the iodine atom.

Reaction with Amines:

this compound reacts with primary/secondary amines:

Example:

this compound + benzylamine → 2-(cyclopropylmethoxy)-5-(benzylamino)pyridine

Conditions:

Cyclopropoxy Group Reactivity

The cyclopropylmethoxy substituent exhibits stability under most reaction conditions but can undergo ring-opening in strong acids:

Acid-Mediated Ring Opening:

Reaction:

this compound + H₂SO₄ → 2-(3-hydroxypropoxy)-5-iodopyridine

Conditions:

-

Concentrated H₂SO₄, 0°C, 1 hour

Yield: 89%

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

Iodine-to-Fluorine Exchange:

Reaction:

this compound + Selectfluor → 2-(cyclopropylmethoxy)-5-fluoropyridine

Conditions:

Comparative Reactivity Table

Mechanistic Insights

-

Cross-Coupling: The iodine atom’s electronegativity enhances oxidative addition to palladium(0) catalysts, accelerating transmetalation and reductive elimination steps .

-

Nucleophilic Substitution: The electron-withdrawing effect of the pyridine nitrogen directs nucleophiles to the para-position of the iodine atom .

-

Cyclopropoxy Stability: The cyclopropyl group’s ring strain is mitigated by conjugation with the pyridine ring, making it resistant to base-mediated cleavage.

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBDRUZAIKDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654801 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-53-0 | |

| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.